molecular formula C22H14BrClN2O3 B267705 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B267705
分子量: 469.7 g/mol
InChIキー: ZJMSHVHMDYRTGP-ZZEZOPTASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for the treatment of various diseases.

作用機序

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its inhibitory activity by binding to the active site of HDACs and BRDs. This binding prevents the enzymes from carrying out their normal functions, which leads to altered gene expression and cellular processes. The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects
1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent antiproliferative activity against various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against HDACs and BRDs. This makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory diseases. However, one of the limitations of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the study of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of HDACs and BRDs. Another potential direction is the study of the combination of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, the study of the role of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases, is an area of future research.

合成法

The synthesis of 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the use of various reagents and catalysts. The initial step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields 4-(5-bromo-2-pyridinyl)-4-chlorobenzophenone, which is then subjected to a Friedel-Crafts acylation reaction with phenylacetic acid. The final step involves the reduction of the resulting ketone with sodium borohydride to yield the desired product, 1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.

科学的研究の応用

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. BRDs are a class of proteins that bind to acetylated lysine residues on histones and play a crucial role in the regulation of gene expression. Dysregulation of BRDs has also been implicated in various diseases, including cancer.

特性

製品名

1-(5-bromo-2-pyridinyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

分子式

C22H14BrClN2O3

分子量

469.7 g/mol

IUPAC名

(4Z)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H14BrClN2O3/c23-15-8-11-17(25-12-15)26-19(13-4-2-1-3-5-13)18(21(28)22(26)29)20(27)14-6-9-16(24)10-7-14/h1-12,19,27H/b20-18-

InChIキー

ZJMSHVHMDYRTGP-ZZEZOPTASA-N

異性体SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

正規SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。